molecular formula C9H10BrNO3 B6202789 methyl 3-amino-2-bromo-6-methoxybenzoate CAS No. 2092317-37-6

methyl 3-amino-2-bromo-6-methoxybenzoate

Cat. No.: B6202789
CAS No.: 2092317-37-6
M. Wt: 260.1
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Description

Methyl 3-amino-2-bromo-6-methoxybenzoate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzoic acid, featuring an amino group, a bromine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-bromo-6-methoxybenzoate typically involves the bromination of methyl 3-amino-6-methoxybenzoate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-bromo-6-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atom, while oxidation and reduction can modify the amino group .

Scientific Research Applications

Methyl 3-amino-2-bromo-6-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-bromo-6-methoxybenzoate is unique due to the specific positions of its substituents on the benzene ring. This unique arrangement can result in distinct chemical properties and reactivity compared to its similar compounds. The presence of both an amino group and a bromine atom provides opportunities for diverse chemical modifications and applications .

Properties

CAS No.

2092317-37-6

Molecular Formula

C9H10BrNO3

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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